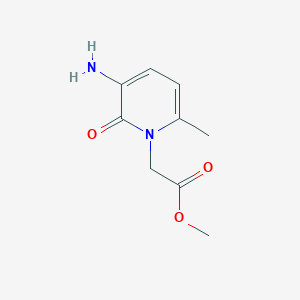

Methyl2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate

Description

Methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate is a pyridine-derived heterocyclic compound featuring a 2-oxopyridine core substituted with an amino group at position 3, a methyl group at position 6, and a methyl ester side chain. It serves as a versatile building block in medicinal and synthetic chemistry, particularly for designing bioactive molecules.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 2-(3-amino-6-methyl-2-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C9H12N2O3/c1-6-3-4-7(10)9(13)11(6)5-8(12)14-2/h3-4H,5,10H2,1-2H3 |

InChI Key |

MUULMTAXURPNJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C(=O)N1CC(=O)OC)N |

Origin of Product |

United States |

Biological Activity

Methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate, also known by its CAS number 175210-67-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Chemical Formula: C₈H₉N₂O₃

- Molecular Weight: 169.16 g/mol

- IUPAC Name: Methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate

- PubChem CID: 9807377

Research indicates that methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate exhibits several mechanisms of action:

- Antitumor Activity : Preliminary studies have shown that derivatives of related compounds demonstrate significant antitumor effects against various cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HepG2). The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. This inhibition could lead to reduced proliferation of cancer cells and enhanced apoptosis .

- Neuroprotective Effects : Some studies suggest that similar pyridine derivatives possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Biological Activity Data Table

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of MCF-7 and HepG2 | |

| Enzyme Inhibition | Reduced enzymatic activity | |

| Neuroprotection | Protective against neuronal damage |

Case Studies

- Antitumor Efficacy : A study conducted on various pyridine derivatives, including methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate, revealed a significant reduction in cell viability in MCF-7 and HepG2 cell lines. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates, respectively .

- Neuroprotective Potential : In an experimental model of neurodegeneration, compounds structurally similar to methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate exhibited protective effects against oxidative stress-induced neuronal death. Behavioral assays indicated improved cognitive function in treated animals compared to controls .

Scientific Research Applications

Methyl2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate has been studied for various biological activities, including:

-

Antimicrobial Properties :

- Studies have shown that derivatives of related compounds exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds has been reported around 256 µg/mL, indicating potential for therapeutic applications in treating bacterial infections .

- Anticancer Activity :

- Enzyme Inhibition :

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through reactions such as:

- Alkylation : Introducing different alkyl groups to modify biological activity.

- Acylation : Creating amides or esters that may enhance solubility or bioavailability.

These synthetic transformations allow researchers to explore structure-activity relationships (SAR) to optimize the pharmacological profile of new drug candidates.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of methyl derivatives similar to this compound showed promising results against common bacterial strains. The study utilized disc diffusion methods to assess activity against E. coli and S. aureus, revealing several derivatives with MIC values lower than 100 µg/mL, indicating strong antibacterial potential .

Case Study 2: Cancer Cell Line Studies

In vitro experiments assessed the cytotoxicity of this compound on various human cancer cell lines, including breast and lung cancer. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of treatment, suggesting its potential as a lead compound for anticancer drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate, a comparative analysis with structurally related compounds is provided below.

Structural Analogs and Substitution Patterns

Key structural analogs include:

Stability and Reactivity

- Ring Puckering Effects: Substituent positions (e.g., 6-methyl in the target compound vs. 4-methyl in ) influence ring conformation. Cremer and Pople’s puckering coordinates suggest that steric effects from the 6-methyl group may stabilize a non-planar ring, affecting intermolecular interactions.

- Electron-Donating/Withdrawing Groups: The 3-amino group acts as an electron donor, contrasting with the electron-withdrawing cyano group in , which may alter reactivity in nucleophilic substitution or cyclization reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.